methyl 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate
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Description
Methyl 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C19H17N5O6 and its molecular weight is 411.374. The purity is usually 95%.
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Biological Activity
Methyl 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate is a complex heterocyclic compound belonging to the triazolopyrimidine family. Its unique structural features suggest significant potential for various biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C19H22N6O5
- Molecular Weight : 414.4 g/mol
- CAS Number : 872594-51-9
The compound consists of a furan carboxylate linked to a triazolopyrimidine core with a dimethoxyphenyl substituent. This structural arrangement is believed to enhance its biological activity through multiple mechanisms.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the triazolopyrimidine core through cyclization reactions.
- Introduction of the dimethoxyphenyl group via electrophilic substitution.
- Coupling with furan-2-carboxylic acid derivatives.
Ultrasonic-assisted methods have been reported to improve yields and reduce reaction times significantly during the synthesis process .
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that related triazolopyrimidine derivatives can inhibit the growth of various pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .
Cytotoxicity
The cytotoxic effects of similar compounds have been evaluated against human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and Bel-7402 (liver cancer).
- Findings : Certain derivatives demonstrated potent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
The mechanism by which these compounds exert their biological effects often involves:
- Enzyme Inhibition : Interaction with key enzymes such as DNA gyrase and MurD, crucial for bacterial survival and replication.
- Binding Affinity : Molecular docking studies suggest strong binding interactions with target sites on these enzymes .
Case Studies and Research Findings
Properties
IUPAC Name |
methyl 5-[[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O6/c1-27-13-6-4-11(8-15(13)28-2)24-17-16(21-22-24)18(25)23(10-20-17)9-12-5-7-14(30-12)19(26)29-3/h4-8,10H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHAUUYXEAAGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(O4)C(=O)OC)N=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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